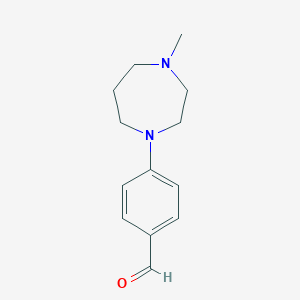
4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde
概要
説明
準備方法
化学反応の分析
ベンゾイルヒパコイチンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります .
科学研究の応用
ベンゾイルヒパコイチンは、幅広い科学研究の応用範囲を持っています。 化学では、アルカロイドの特性を研究するための参照化合物として使用されます . 生物学では、アルカロイドとタンパク質(ヒト血清アルブミンなど)との相互作用を調査するために使用されます . 医学では、ベンゾイルヒパコイチンは、抗炎症作用や鎮痛作用など、その潜在的な治療効果について研究されています . 産業では、医薬品やその他の化学製品の製造に使用されます .
科学的研究の応用
Benzoylhypacoitine has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties of alkaloids . In biology, it is used to investigate the interactions between alkaloids and proteins, such as human serum albumin . In medicine, benzoylhypacoitine is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties . In industry, it is used in the production of pharmaceuticals and other chemical products .
作用機序
ベンゾイルヒパコイチンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 ヒト血清アルブミンに結合し、水素結合やファンデルワールス力を通じて安定な複合体を形成します . この相互作用は、化合物の薬物動態とその体内の分布に影響を与えます . その効果に関与する分子標的および経路は現在も調査中ですが、特定の酵素や受容体の活性を調節することが知られています .
類似の化合物との比較
ベンゾイルヒパコイチンは、ベンゾイルアコニチンやヒパコイチンなど、トリカブト植物から誘導された他のアルカロイドに似ています . それは、その特定の薬理学的および毒性学的特性においてユニークです . ベンゾイルアコニチンと比較して、ベンゾイルヒパコイチンはヒト血清アルブミンへの結合親和性が高く、酵素活性に対する効果が異なります . 他の類似の化合物には、ベンゾイルメサコニチンと脱アセチルヒパコイチンが含まれます .
類似化合物との比較
Benzoylhypacoitine is similar to other alkaloids derived from the Aconitum plant, such as benzoylaconine and hypaconitine . it is unique in its specific pharmacological and toxicological properties . Compared to benzoylaconine, benzoylhypacoitine has a higher binding affinity to human serum albumin and different effects on enzyme activity . Other similar compounds include benzoylmesaconine and deacetylhypaconitine .
特性
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHNZCHZCRCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617153 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166438-86-4 | |
| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

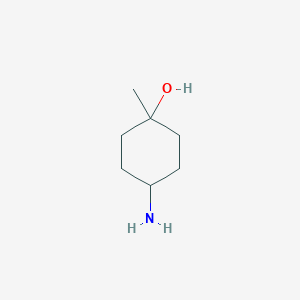
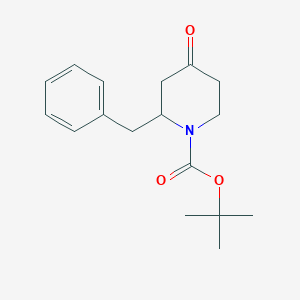
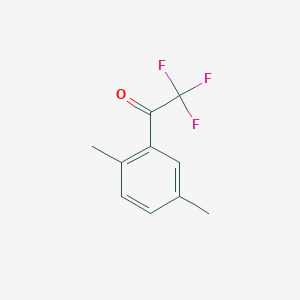
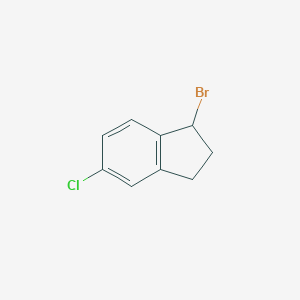
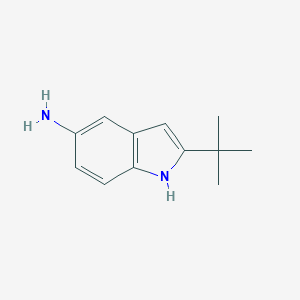
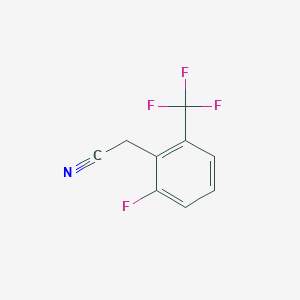
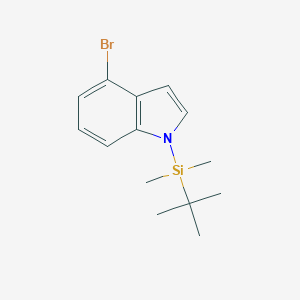


![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
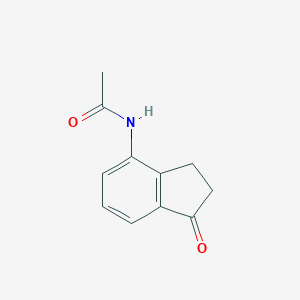
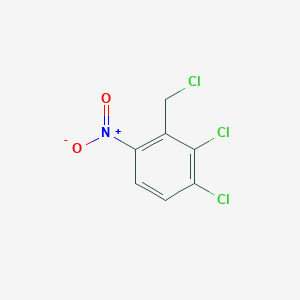
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
